molecular formula C20H18N4O2 B4573386 6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4573386
M. Wt: 346.4 g/mol
InChI Key: BFAJBTVDKRUORE-UHFFFAOYSA-N
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Description

6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14297583 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Investigation

Chemical synthesis involving compounds related to 6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been explored to understand their structural characteristics. For instance, the reaction between 5-(phenoxymethyl)-2-amino-2-oxazoline and N-benzyl-3-(ethoxycarbonyl)-4-piperidinone hydrochloride led to the synthesis of isomeric compounds, providing insights into their structural assignments through comparison of NMR spectra with theoretical calculations. X-ray crystallography further confirmed these structures, enhancing our understanding of such compounds' chemical properties (Forfar et al., 1999).

Novel Heterocyclic Derivatives Synthesis

Research has also been conducted on synthesizing novel heterocyclic derivatives involving [1,2,4]triazolo[1,5-c]pyrimidines, showcasing the compound's versatility in creating new molecules. This includes the development of antimicrobial agents through the reaction of certain intermediates with a variety of reagents, leading to a series of new compounds with potential therapeutic applications (El-Agrody et al., 2001).

Antimicrobial Activity Exploration

Studies on thiazolopyrimidines, closely related to the chemical structure , have prepared derivatives as potential antimicrobial and antitumor agents. These studies aim to identify compounds with significant bioactivity, contributing to the development of new therapeutic agents (Said et al., 2004).

Structural Elucidation and Synthesis

Efforts have been made to elucidate the structure of isomeric triazolopyrimidinones and their derivatives. These studies not only confirm the structures of these compounds through spectroscopic methods but also explore their synthesis, contributing to the broader understanding of triazolopyrimidines' chemical behavior and potential applications (Reiter et al., 1987).

Antitubulin Activity and Antiproliferative Effects

Recent research has synthesized ortho-substituted polymethoxydiarylazolopyrimidines to evaluate their antimitotic microtubule destabilizing activity. Such studies are crucial in the quest for novel antiproliferative agents, highlighting the potential of triazolopyrimidines in cancer therapy (Chernyshova et al., 2017).

Properties

IUPAC Name

6-benzyl-5-methyl-2-(phenoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-17(12-15-8-4-2-5-9-15)19(25)24-20(21-14)22-18(23-24)13-26-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAJBTVDKRUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)COC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.